5-(3,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Overview
Description
5-(3,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (DPTT) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the triazole family of compounds, which are known for their diverse range of biological activities. DPTT has been shown to exhibit a variety of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 5-(3,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. 5-(3,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol has been shown to interact with a variety of proteins and enzymes, including kinases and phosphatases, which are involved in the regulation of cell growth and proliferation. 5-(3,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol has also been shown to modulate the activity of ion channels and receptors, which are involved in the transmission of signals between cells.
Biochemical and Physiological Effects:
5-(3,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol has been shown to exhibit a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer activities. 5-(3,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol has been shown to inhibit the activity of various enzymes and proteins involved in inflammation, such as cyclooxygenase-2 and inducible nitric oxide synthase. 5-(3,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol has also been shown to scavenge free radicals and protect cells from oxidative damage. In cancer cells, 5-(3,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol has been shown to induce apoptosis and inhibit cell proliferation.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(3,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol in lab experiments is its high purity and stability, which allows for accurate and reproducible results. 5-(3,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is also readily available and relatively inexpensive, making it a viable option for large-scale experiments. However, one limitation of using 5-(3,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is its potential toxicity, which may limit its use in certain applications. Additionally, the mechanism of action of 5-(3,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is not fully understood, which may make it difficult to interpret results from experiments.
Future Directions
There are many potential future directions for research on 5-(3,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol. One area of interest is the development of 5-(3,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol-based drugs for the treatment of various diseases, including cancer and infectious diseases. Another area of interest is the elucidation of the mechanism of action of 5-(3,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, which may provide insight into its potential therapeutic applications. Additionally, further studies on the biochemical and physiological effects of 5-(3,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol may reveal new applications for this compound in scientific research.
Scientific Research Applications
5-(3,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 5-(3,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases. In biochemistry, 5-(3,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol has been used as a tool to study the functions of various enzymes and proteins. In pharmacology, 5-(3,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol has been studied for its potential to modulate the activity of various receptors and ion channels.
properties
IUPAC Name |
3-(3,4-dichlorophenyl)-4-phenyl-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3S/c15-11-7-6-9(8-12(11)16)13-17-18-14(20)19(13)10-4-2-1-3-5-10/h1-8H,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPUQCMUIWNYSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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